molecular formula C12H14N2O B1427006 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one CAS No. 911718-28-0

1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one

Cat. No.: B1427006
CAS No.: 911718-28-0
M. Wt: 202.25 g/mol
InChI Key: PZMGZIDJSIUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-inden-1-yl)imidazolidin-2-one is a bicyclic heterocyclic compound featuring an imidazolidin-2-one core fused to a 2,3-dihydroindene moiety. This structure combines the hydrogen-bonding capacity of the urea-like imidazolidinone ring with the lipophilic, rigid framework of the indenyl group. For instance, Irindalone (a related compound with a piperazine-ethyl linker between the indenyl and imidazolidinone groups) has been explored as a pharmacological agent, highlighting the importance of the indenyl group in modulating bioactivity .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-13-7-8-14(12)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGZIDJSIUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Indenyl Intermediates

A common approach starts with substituted indenyl ketones or ethanones. For example:

  • Reaction of dibromo-o-xylene with 4-penten-2-one yields 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone.
  • This intermediate is brominated using bromine in methylene chloride to form 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone.

Conversion to Imidazole Derivatives

  • The bromo intermediate is reacted with excess formamide to yield 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride.
  • Catalytic hydrogenation of the vinyl group converts it to an ethyl group, producing 4(5)-(2,3-dihydro-2-ethyl-1H-inden-2-yl)imidazole.
  • Further hydrogenation steps yield the desired imidazole hydrochloride salt.

This approach requires careful control of reaction conditions such as temperature (0–80 °C), solvents (methylene chloride, acetone), and catalysts (hydrogenation catalysts) to maximize yield and purity.

Step Reagents/Conditions Product Yield/Notes
Dibromo-o-xylene + 4-penten-2-one Base/solvent (not specified) 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone Intermediate for further steps
Bromination Br2, CH2Cl2, 0 °C 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone Key intermediate
Reaction with formamide Excess formamide, reflux 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride Cyclized imidazole derivative
Catalytic hydrogenation H2, Pd/C or similar catalyst 4(5)-(2,3-dihydro-2-ethyl-1H-inden-2-yl)imidazole Vinyl → ethyl group conversion
Further hydrogenation H2, catalyst, controlled temp 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride Final imidazole salt

This method is well-documented in patent literature and organic synthesis journals, offering a reliable route to related imidazole and imidazolidinone derivatives.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A more recent and efficient approach involves the intramolecular cyclization of propargylic ureas catalyzed by strong organic bases to form imidazolidin-2-ones directly.

Reaction Conditions and Catalysts

  • Propargylic ureas are treated with strong organic bases such as phosphazene base BEMP, guanidine derivatives (e.g., TBD), or amidine bases.
  • The reaction proceeds under mild conditions (room temperature to 100 °C) and short times (as little as 1 minute).
  • The base abstracts an acidic proton from the urea, triggering cyclization via intramolecular hydroamidation.

Mechanistic Insights

  • DFT computational studies reveal the reaction proceeds via base-mediated deprotonation to form an allenamide intermediate.
  • Subsequent cyclization forms the five-membered imidazolidin-2-one ring.
  • The rate and yield correlate with the strength of the base; stronger bases like BEMP provide near-quantitative yields rapidly.

Representative Data from Catalyst Screening

Catalyst/Base Temperature (°C) Reaction Time Yield (%) Notes
TBD (guanidine base) 100 1 h Quantitative High activity
BEMP (phosphazene base) 22–40 1 min to 1 h Up to 100 Most active catalyst
MTBD 22 1 h 82 Less active
BTMG 22 1 h 67 Less active
DBU 22 1 h 0 Inactive
TMG 22 1 h 0 Inactive

This method tolerates various functional groups such as halogens (Cl, Br, F), methoxy, and vinyl substituents, highlighting its synthetic versatility.

Comparative Analysis of Preparation Methods

Aspect Stepwise Functionalization and Hydrogenation Base-Catalyzed Intramolecular Cyclization
Starting materials Indenyl ketones, brominated intermediates Propargylic ureas
Reaction complexity Multi-step, requires bromination, hydrogenation One-step or few steps, base-catalyzed
Reaction conditions Variable, often requires controlled temperature and catalysts Mild, ambient temperature possible
Catalyst requirements Hydrogenation catalysts, bromination reagents Strong organic bases (BEMP, TBD)
Yield Moderate to high, depending on step control High to quantitative yields
Functional group tolerance Moderate High
Scalability Good, but multi-step may limit throughput Excellent, fast and mild conditions

Summary of Key Research Findings

  • The patented multi-step synthesis involving bromination and hydrogenation provides a classical route to indenyl imidazole derivatives, which can be adapted for imidazolidin-2-one analogs.
  • The organo-base catalyzed intramolecular hydroamidation of propargylic ureas represents a breakthrough in efficient, mild, and rapid synthesis of imidazolidin-2-ones with excellent yields and substrate scope.
  • Computational mechanistic studies support the formation of allenamide intermediates and low energy barriers for cyclization, explaining the fast reaction kinetics and high selectivity.
  • The choice of base catalyst is critical, with phosphazene bases like BEMP outperforming traditional guanidine and amidine bases.
  • The base-catalyzed method offers superior functional group tolerance and operational simplicity compared to classical multi-step routes.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2,3-Dihydro-1H-inden-1-yl)imidazolidin-2-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical entities with potential applications in various domains.

Biology

This compound has been studied for its interactions with enzymes and proteins, making it a candidate for biochemical assays. Notably, it has demonstrated potential as an inhibitor in enzyme interactions, influencing metabolic pathways and cellular functions. Specific applications include:

  • Enzyme Inhibition: It interacts with enzymes involved in critical biochemical pathways, potentially altering their activity.

Medicine

Research into the medicinal properties of this compound indicates several therapeutic potentials:

Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Anticancer Potential: Recent studies have highlighted its anticancer activities. For instance, derivatives of this compound have shown cytotoxic effects against different cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT-116 (Colon Cancer)5.0Induces apoptosis
Compound BMCF-7 (Breast Cancer)4.5Cell cycle arrest
Compound CHeLa (Cervical Cancer)6.0Inhibition of MDM2-p53 interactions

These findings suggest that this compound may play a role in cancer therapeutics through various mechanisms of action.

Industrial Applications

In industry, this compound is being explored for developing new materials with specific properties. Its unique chemical structure may allow it to be utilized in creating advanced polymers or other materials with desirable characteristics.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

Substituent-Based Classification

Imidazolidin-2-one derivatives are classified based on substituents attached to the nitrogen atoms. Key analogs include:

Compound Name Substituent R₁ Substituent R₂ Key Properties/Applications Reference
Target compound 2,3-Dihydro-1H-inden-1-yl H Rigid, lipophilic scaffold
1-(2-Pyridyl)imidazolidin-2-one Pyridyl H Bidentate ligand for Cu(II) complexes
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinolinyl H Fluorescent properties (ε = 5083 M⁻¹cm⁻¹)
Irindalone 2,3-Dihydroindenyl-piperazine Ethyl linker to imidazolidinone Antihypertensive/vasodilator activity
1-(4-Methoxybenzyl)imidazolidin-2-one 4-Methoxybenzyl H Anti-Alzheimer's activity (AChE inhibition)

Physicochemical Properties

  • Conformational Rigidity : The bicyclic indenyl moiety restricts rotational freedom, as observed in VU0488129, a muscarinic receptor modulator . This contrasts with flexible analogs like 1-(2-chloroethyl)imidazolidin-2-one .
  • Hydrogen Bonding : The imidazolidin-2-one core retains hydrogen-bonding capacity, critical for interactions with biological targets (e.g., acetylcholinesterase in anti-Alzheimer's compounds) .

Metal Coordination and Anticancer Activity

Pyridyl-substituted analogs (e.g., 1-(2-pyridyl)imidazolidin-2-one) form stable Cu(II) complexes with potent anticancer activity. For example, complex 5j (IC₅₀ = 1.2 µM against A-427 cells) acts as a "self-activating" nuclease . The indenyl-substituted target compound may exhibit altered metal-binding kinetics due to steric hindrance from the bicyclic group.

Fluorescent and Optical Properties

Isoquinolinyl-substituted imidazolidin-2-ones (e.g., 3e) exhibit strong fluorescence (λₑₘ = 448 nm) with high quantum yields (Φ = 0.479). Substitution with an indenyl group may shift emission maxima due to extended π-conjugation .

Biological Activity

1-(2,3-Dihydro-1H-inden-1-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features both an indene and an imidazolidinone moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potentials.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways.

Biochemical Pathways:

  • Enzyme Interactions: This compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways and cellular signaling processes.
  • Cell Signaling: It influences cell signaling pathways by altering gene expression related to metabolic processes, which can lead to significant changes in cellular function.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHCT-116 (Colon Cancer)5.0Induces apoptosis
Compound BMCF-7 (Breast Cancer)4.5Cell cycle arrest
Compound CHeLa (Cervical Cancer)6.0Inhibition of MDM2-p53 interactions

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer potential, research into the anti-inflammatory and antimicrobial properties of this compound is ongoing. Preliminary data indicate that it may inhibit pro-inflammatory cytokines and exhibit activity against certain bacterial strains .

Case Studies

Several case studies have highlighted the efficacy of imidazolidinone derivatives in various biological contexts:

  • Study on ENPP1 Inhibition: A related imidazolidinone derivative was found to inhibit the enzyme ENPP1, enhancing the immune response in cancer immunotherapy models. It demonstrated significant tumor growth inhibition when combined with anti-PD-1 antibodies in murine models .
  • Cytotoxicity Assessment: A series of imidazolidinone derivatives were tested for their cytotoxic effects on multiple cancer cell lines. The results showed a concentration-dependent increase in apoptosis and cell cycle arrest at specific phases .

Q & A

Q. What are the common synthetic routes for 1-(2,3-Dihydro-1H-inden-1-yl)imidazolidin-2-one, and how are reaction conditions optimized?

The synthesis of imidazolidinone derivatives typically involves cyclization or condensation reactions. For example, cyclic ureas can be formed via reaction of amines with carbonyl sources (e.g., isocyanates or chloroethyl isocyanate) under basic conditions. A representative method involves NaH-mediated cyclization in DMF/THF mixtures to form the imidazolidin-2-one core . Reaction optimization focuses on solvent polarity, base strength, and temperature to minimize side reactions (e.g., over-alkylation). Characterization via 1^1H/13^{13}C NMR and HRMS is critical for verifying product purity and regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data collected using instruments like Bruker SMART CCD diffractometers (Cu-Kα radiation) provide precise bond lengths, angles, and stereochemistry. Software suites like SHELX and ORTEP-3 are used for refinement and visualization, ensuring accurate assignment of the indenyl-imidazolidinone scaffold . For non-crystalline samples, complementary techniques like IR spectroscopy (to confirm carbonyl stretches) and 1^1H NMR (to verify proton environments) are employed .

Q. What spectroscopic methods are used to characterize intermediates and final products?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, respectively. For example, the imidazolidin-2-one carbonyl resonance typically appears at ~170 ppm in 13^{13}C NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular formula and detects isotopic patterns.
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm^{-1) validate the urea moiety .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational flexibility of this compound?

X-ray studies of analogous compounds (e.g., 1-(azin-2-yl)imidazolidin-2-ones) reveal that steric interactions between substituents (e.g., indenyl groups) and the urea moiety induce non-planar conformations. Computational DFT analyses (B3LYP/6-31G(d,p)) quantify torsional angles and electron distribution, showing how substituents like chloropyridinyl or dihydroindenyl groups alter HOMO-LUMO gaps and chemical reactivity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in crystallographic models (e.g., disorder or twinning) are addressed using SHELXL’s constraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters. High-resolution data (>1.0 Å) and validation tools like Rint_{int} and GooF ensure model accuracy. For macromolecular complexes, SHELXPRO interfaces enable iterative manual adjustments .

Q. How is structure-activity relationship (SAR) explored for pharmacological applications?

SAR studies involve systematic substitution at the indenyl or imidazolidinone positions. For example:

  • Antiviral Activity : Chlorobenzyl or isoquinolinyl substituents enhance binding to SARS-CoV-2 Mpro^\text{pro} (IC50_{50} < 1 µM) .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, F) improve efficacy against Gram-negative bacteria by increasing membrane permeability .
    Docking simulations (e.g., AutoDock Vina) and pharmacophore modeling guide rational design .

Q. What computational methods predict electronic properties and reactivity?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level compute:

  • Global Reactivity Descriptors : Electrophilicity index (ω), chemical potential (μ), and hardness (η) derived from HOMO-LUMO energies.
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions, critical for understanding interaction with biological targets .

Q. How are polymorphic forms identified and characterized?

Polymorph screening via solvent evaporation or slurry crystallization is monitored by PXRD. Thermal analysis (DSC/TGA) distinguishes enantiotropic or monotropic transitions. For example, dihydroindenyl derivatives exhibit distinct melting points and stability profiles depending on crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.